molecular formula C11H13NO4 B12955849 Ethyl 2-(2-methyl-5-nitrophenyl)acetate

Ethyl 2-(2-methyl-5-nitrophenyl)acetate

Cat. No.: B12955849
M. Wt: 223.22 g/mol
InChI Key: YWWIDJOIASXGCO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-5-nitrophenyl)acetate is a nitro-substituted phenylacetate ester that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds with closely related structures, such as Ethyl 2-(5-methyl-2-nitrophenyl)acetate and Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate , are documented as being useful pharmaceutical intermediates. The nitrophenylacetate core is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of more complex molecules, including natural product analogs and active pharmaceutical ingredients (APIs) . Researchers value this compound for its reactive aromatic nitro group, which can be reduced to an amine for further functionalization, and the ester moiety, which can be hydrolyzed or subjected to other transformations. When handling this material, standard safety protocols for research chemicals should be followed. It is recommended to consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Similar compounds are classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . As with all chemicals of this class, proper personal protective equipment (PPE) including gloves and safety glasses should be worn. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. For laboratory use by trained professionals only.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(2-methyl-5-nitrophenyl)acetate

InChI

InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-10(12(14)15)5-4-8(9)2/h4-6H,3,7H2,1-2H3

InChI Key

YWWIDJOIASXGCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nitration of ethyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-5-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 2-(2-methyl-5-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-methyl-5-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2-methyl-5-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-5-nitrophenyl)acetate depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(2-methyl-5-nitrophenyl)acetate are best contextualized against analogs with variations in substituents, ester groups, or aromatic systems. Below is a detailed comparison:

Substituent Effects on the Aromatic Ring

Compound Name Substituents Key Properties Applications
This compound 2-methyl, 5-nitro High electrophilicity at nitro position; moderate solubility in polar solvents Pharmaceutical intermediate
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 2-hydroxy, 5-nitro Strong hydrogen bonding (O–H⋯O); crystalline solid Precursor to dronedarone
Ethyl 2-phenylacetoacetate α-keto, phenyl Keto-enol tautomerism; chelating ability Ligand in metal complexes
Ethyl 2-(4-chlorophenyl)acetate 4-chloro Enhanced lipophilicity; halogen-mediated reactivity Agrochemical intermediates
  • Nitro vs. Hydroxy Groups : The hydroxy derivative () exhibits stronger intermolecular interactions, leading to higher melting points and crystallinity compared to the methyl analog. However, the methyl group improves steric stability, reducing susceptibility to oxidation .
  • Chloro vs. Nitro Substituents : Chlorine’s inductive effect increases lipophilicity but reduces electrophilic reactivity compared to nitro groups, making chloro derivatives more suited for hydrophobic drug delivery systems .

Ester Group Modifications

Compound Name Ester Group Key Reactivity
This compound Ethyl Hydrolyzes under basic conditions to carboxylic acid
Mthis compound (CAS 287119-84-0) Methyl Faster hydrolysis kinetics due to smaller alkyl chain
Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate Ethyl Resistance to hydrolysis due to electron-deficient pyridazine ring
  • Ethyl esters generally exhibit slower hydrolysis than methyl esters, favoring prolonged stability in drug formulations. The pyridazine-based ester () demonstrates exceptional stability under acidic conditions due to conjugation effects .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Melting Point (°C) LogP Solubility (mg/mL)
This compound C₁₁H₁₃NO₄ 98–102 (est.) 2.1 1.2 (ethanol)
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate C₁₀H₁₁NO₅ 158–160 1.6 0.8 (water)
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 34–36 1.9 5.6 (DMSO)

Biological Activity

Ethyl 2-(2-methyl-5-nitrophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester, characterized by the presence of an ethyl group attached to the ester functional group and a nitrophenyl moiety. The compound features both a nitro group and a methyl group on the phenyl ring, which significantly influence its reactivity and biological activity.

  • Molecular Formula : C11H13N2O4
  • Molecular Weight : 237.23 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, potentially influencing numerous biochemical pathways. The nitro group can be reduced to amines or hydroxylamines, which may exhibit different biological effects compared to the parent compound.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antibacterial and antifungal activities. Its effectiveness against certain pathogens highlights its potential as a therapeutic agent .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could contribute to its anticancer and antimicrobial effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure CharacteristicsDistinctive Features
Ethyl 2-(2-nitrophenyl)acetateLacks methyl group on the phenyl ringDifferent reactivity and biological activity
Ethyl 2-(3-nitrophenyl)acetateNitro group positioned differentlyVariations in chemical properties
Ethyl 2-(4-nitrophenyl)acetateNitro group at a different positionInfluences reactivity and interactions

These comparisons illustrate how variations in structure lead to differences in reactivity and potential applications in organic chemistry and pharmaceuticals.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer. The IC50 values were found to be comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy : A study assessing the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to active sites of target enzymes involved in cancer metabolism, providing insights into its mechanism of action .

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